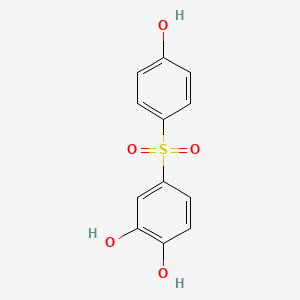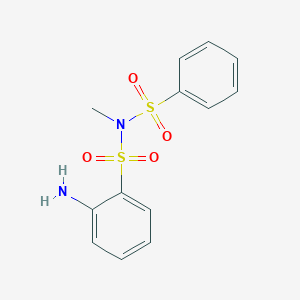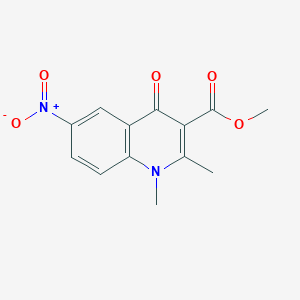![molecular formula C11H13ClF3NO3S B8044059 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is a synthetic organic compound characterized by the presence of a sulfonic acid group, a butane chain, and a substituted aniline moiety. This compound is notable for its unique combination of functional groups, which confer specific chemical properties and reactivity patterns. It is used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is first nitrated to introduce a nitro group. This is followed by reduction to yield the corresponding amine.
Sulfonation: The amine is then reacted with butane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonic acid sites.
Oxidation and Reduction: The aniline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.
Oxidized Products: Oxidation reactions can yield quinones or other oxidized forms of the aniline moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-Chloro-5-(trifluoromethyl)phenyl]butane-1-sulfonic acid
- 4-[2-Chloro-5-(trifluoromethyl)anilino]pentane-1-sulfonic acid
- 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-phosphonic acid
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is unique due to the specific combination of its functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in various applications.
Propriétés
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3NO3S/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-20(17,18)19/h3-4,7,16H,1-2,5-6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJAUOUQSTNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NCCCCS(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)

![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)




